2,6-dihydroxy-N,N-dimethylbenzamide
Description
Properties
Molecular Formula |
C9H11NO3 |
|---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
2,6-dihydroxy-N,N-dimethylbenzamide |
InChI |
InChI=1S/C9H11NO3/c1-10(2)9(13)8-6(11)4-3-5-7(8)12/h3-5,11-12H,1-2H3 |
InChI Key |
VVCSGRCIZRVJPK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=C(C=CC=C1O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Pharmacokinetics and Metabolism
D2916 (2,6-Dimethylbenzamide N-(5-methyl-3-isoxazolyl)) :
This anticonvulsant () shares a 2,6-dimethylbenzamide core but differs in the amide substituent (isoxazolyl vs. dimethyl). D2916 exhibits sex-dependent metabolism in rats:- Female rats produce the active metabolite D3187 via hydroxylation of the isoxazolyl methyl group, leading to prolonged brain retention (t₁/₂ = 12.4 hrs vs. 8.2 hrs in males) .
- Implication for 2,6-dihydroxy-N,N-dimethylbenzamide : Hydroxyl groups may enhance solubility but could alter metabolic pathways (e.g., glucuronidation or sulfation) compared to methyl or isoxazolyl substituents.
- N,N-Dimethylbenzamide (C₉H₁₁NO, MW 149.19 g/mol): highlights its chromatographic behavior, showing a retention index deviation of -80 units compared to primary carboxamides.
Structural and Crystallographic Comparisons
N-(2,6-Dimethylphenyl)benzamide () :
X-ray crystallography reveals a planar benzamide core with intramolecular hydrogen bonding between the amide carbonyl and methyl-substituted phenyl ring. The dimethyl groups induce steric hindrance, affecting molecular packing .- Contrast with 2,6-dihydroxy derivative : Hydroxyl groups may form intermolecular hydrogen bonds, increasing crystallinity and thermal stability.
Solubility and Chromatographic Behavior
A comparison of substituent impacts on solubility and retention indices is summarized below:
Preparation Methods
Procedure:
-
Synthesis of 2,6-Dimethoxy-N,N-dimethylbenzamide :
-
Demethylation with BBr₃ :
Key Considerations:
-
BBr₃ selectively cleaves methoxy groups without affecting the amide bond.
-
Requires anhydrous conditions to prevent side reactions.
Direct Amidation of 2,6-Dihydroxybenzoic Acid
This one-step approach uses coupling agents to activate the carboxylic acid for reaction with dimethylamine.
Procedure:
Key Considerations:
-
Hydroxyl groups may require temporary protection (e.g., acetyl) to prevent side reactions.
Vilsmeier-Haack Reaction with Subsequent Hydrolysis
This method leverages the Vilsmeier reagent to form an intermediate iminium salt, which is hydrolyzed to the amide.
Procedure:
-
Vilsmeier Salt Formation :
-
Reaction with Propane-1,2-diol and Hydrolysis :
Key Considerations:
-
Requires precise temperature control to avoid over-chlorination.
-
Limited scalability due to intermediate instability.
Mitsunobu Reaction for Amide Bond Formation
The Mitsunobu reaction enables direct coupling of 2,6-dihydroxybenzoic acid with dimethylamine.
Procedure:
Key Considerations:
-
DIAD and PPh₃ facilitate the redox reaction, but stoichiometric byproduct (Ph₃PO) complicates purification.
Hydroxylation of N,N-Dimethylbenzamide
Direct hydroxylation of N,N-dimethylbenzamide using oxidizing agents introduces hydroxyl groups at the 2- and 6-positions.
Procedure:
Key Considerations:
-
Low regioselectivity necessitates chromatographic purification.
Enzymatic Catalysis
Emerging biocatalytic methods use lipases or acyltransferases for amide bond formation under mild conditions.
Procedure:
Key Considerations:
-
Eco-friendly but requires optimized enzyme activity and substrate solubility.
-
Limited industrial adoption due to longer reaction times.
Comparative Analysis of Methods
| Method | Key Reactants | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Friedel-Crafts + Demethylation | 2,6-Dimethoxybenzoic acid chloride, BBr₃ | Anhydrous CH₂Cl₂, 0°C | 85–92% | High yield, regioselective | Multi-step, toxic BBr₃ |
| Direct Amidation | 2,6-Dihydroxybenzoic acid, DCC | DMF, 0–25°C | 65–75% | One-step, minimal protection | Coupling agent cost |
| Vilsmeier-Haack | POCl₃, propane-1,2-diol | CH₂Cl₂, reflux | ~70% | Scalable intermediate | Complex purification |
| Mitsunobu Reaction | DIAD, PPh₃ | Toluene, reflux | 50–60% | Mild for sensitive substrates | Stoichiometric byproducts |
| Hydroxylation | H₂O₂, FeSO₄ | Acetic acid, 60°C | 40–50% | Simple setup | Low selectivity, over-oxidation |
| Enzymatic Catalysis | Lipase CAL-B | tert-Butanol, 37°C | 55–65% | Eco-friendly, mild | Slow, enzyme cost |
Q & A
Q. What experimental strategies resolve contradictions in retention index data for structurally similar benzamide derivatives?
- Methodological Answer : Employ a tiered validation approach: (i) Cross-validate retention times using multiple chromatographic columns (C18, phenyl, HILIC). (ii) Correlate experimental data with computational lipophilicity predictions (e.g., LogP). (iii) Adjust mobile phase pH to probe ionization effects, as hydroxy groups in 2,6-dihydroxy derivatives may introduce pH-dependent retention shifts .
Q. How can 2,6-dihydroxy-N,N-dimethylbenzamide serve as a scaffold for designing enzyme inhibitors?
- Methodological Answer : Use fragment-based drug design (FBDD) to exploit the compound's dihydroxy motif for metal chelation in active sites. Screen against metalloenzymes (e.g., phosphatases, kinases) via surface plasmon resonance (SPR) to assess binding kinetics. Modify the dimethylamide group to enhance hydrophobic interactions .
Q. What safety protocols are critical when handling 2,6-dihydroxy-N,N-dimethylbenzamide in air-sensitive reactions?
- Methodological Answer : Implement glovebox techniques for reactions involving lithium amides or moisture-sensitive intermediates. Use PPE (nitrile gloves, safety goggles) and quench reactive residues with saturated Rochelle’s salt solution. For waste disposal, segregate halogenated byproducts and consult institutional hazardous material guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
